molecular formula C19H18F3N3O2 B449628 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE

4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE

Cat. No.: B449628
M. Wt: 377.4g/mol
InChI Key: YYKHMXCJDQUCHT-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a trifluoromethyl group, and a butanamide backbone

Preparation Methods

The synthesis of 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-oxo-N~1~-[3-(trifluoromethyl)phenyl]butanamide under specific conditions to yield the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

    Reduction: The carbonyl group in the butanamide backbone can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(FLUOROMETHYL)PHENYL]BUTANAMIDE
  • 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(CHLOROMETHYL)PHENYL]BUTANAMIDE

These compounds share a similar backbone but differ in the substituents on the phenyl ring, which can significantly affect their chemical and biological properties.

Properties

Molecular Formula

C19H18F3N3O2

Molecular Weight

377.4g/mol

IUPAC Name

N'-[(E)-(4-methylphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]butanediamide

InChI

InChI=1S/C19H18F3N3O2/c1-13-5-7-14(8-6-13)12-23-25-18(27)10-9-17(26)24-16-4-2-3-15(11-16)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,24,26)(H,25,27)/b23-12+

InChI Key

YYKHMXCJDQUCHT-FSJBWODESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F

SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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